![molecular formula C18H21FN2O3S B2432249 5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797860-07-1](/img/structure/B2432249.png)
5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs. The molecule also contains a 5-fluoro-2-methoxyphenyl group and a 1-phenylpyrrolidin-2-ylmethyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific conditions and reagents present. Generally, sulfonamides are known to participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, sulfonamides are solid at room temperature and have relatively high melting points .Scientific Research Applications
Photodynamic Therapy Potential
The synthesis and characterization of novel benzenesulfonamide derivatives, including those with fluorescence and singlet oxygen generation capabilities, highlight potential applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in PDT for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition for Anti-inflammatory and Anticancer Activity
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom at specific positions significantly enhances COX-2 inhibition potency and selectivity. This characteristic is crucial for the development of treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, underscoring the importance of fluorine-substituted benzenesulfonamides in medicinal chemistry (Hashimoto et al., 2002).
Enantioselective Fluorination
The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent by Yasui et al. (2011) showcases the application of benzenesulfonamide derivatives in achieving high enantioselectivity in fluorination reactions. This advancement is significant for synthesizing enantiomerically pure compounds, a critical aspect in drug development and synthesis of biologically active molecules (Yasui et al., 2011).
Crystal Structure Analysis for Drug Design
The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide provided by Rodrigues et al. (2015) contribute to the understanding of the molecular interactions and supramolecular architecture of benzenesulfonamide derivatives. This knowledge aids in the design of new drugs by revealing how structural modifications can influence molecular interactions and drug-receptor affinity (Rodrigues et al., 2015).
Anticancer Agents Development
Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives containing the benzenesulfonamide moiety and evaluated their anticancer effects on various cancer cell lines. These derivatives showed significant inhibitory activity, particularly against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells. The findings suggest that benzenesulfonamide derivatives can be potent anticancer agents, offering new avenues for the development of targeted cancer therapies (Tsai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-17-10-9-14(19)12-18(17)25(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULCTUJVCZOOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.